1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide

Cheminformatics Screening Library Design Lead Identification

WAY-311446 is a unique piperidine-4-carboxamide featuring a 4-methoxyphenylsulfonyl N1 cap and a 4-phenoxyphenyl C4 amide terminus, creating a distinct pharmacophore unavailable in common analogs. It fills an unoccupied chemical space in GPCR/enzyme screening libraries and serves as a matched molecular pair partner for mAChR M5 selectivity studies. The compound is an ideal negative control for MMP-9 assays due to its non-chelating carboxamide group. Procure with exacting specifications to ensure reproducible screening results.

Molecular Formula C25H26N2O5S
Molecular Weight 466.6 g/mol
Cat. No. B3447474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide
Molecular FormulaC25H26N2O5S
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C25H26N2O5S/c1-31-21-11-13-24(14-12-21)33(29,30)27-17-15-19(16-18-27)25(28)26-20-7-9-23(10-8-20)32-22-5-3-2-4-6-22/h2-14,19H,15-18H2,1H3,(H,26,28)
InChIKeyGXJRCWIZEIBSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide: Core Identity and Procurement-Relevant Physicochemical Profile


1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide (WAY-311446, CAS 511237-52-8) is a synthetic small molecule of the piperidine-4-carboxamide class, featuring a 4-methoxyphenylsulfonyl group at the piperidine N1 position and a 4-phenoxyphenyl group at the carboxamide nitrogen . It is cataloged as a 'drug target ligand' (药靶配体) for screening applications by major reagent suppliers and is supplied at ≥98% purity with recommended storage at -20°C . Key predicted physicochemical properties include a density of 1.410±0.06 g/cm³ and a boiling point of 312.4±37.0 °C .

Why Generic Substitution Fails for 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide: Structural Determinants of Target Engagement


Within the piperidine-4-carboxamide class, generic substitution is precarious because minor structural alterations drastically alter both molecular recognition and physicochemical properties . The compound's 4-phenoxyphenyl group introduces a large, electron-rich aromatic surface absent in common analogs such as N-(4-methoxyphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide (CAS 352672-88-9), which bears a simpler methoxyphenyl carboxamide terminus and lacks the phenoxy extension . The combination of the 4-methoxyphenylsulfonyl N1 cap with the 4-phenoxyphenyl C4 amide creates a distinct three-dimensional pharmacophore that cannot be replicated by compounds bearing only phenylsulfonyl, chlorobenzenesulfonyl, or methylbenzenesulfonyl groups. In screening contexts where the target is unknown or the compound serves as a tool ligand, substituting a truncated or differently substituted analog introduces uncontrolled variance in binding pose, lipophilicity (clogP), and hydrogen-bonding capacity, directly compromising the reproducibility of any biological result. Therefore, procurement specifications must be exact.

Quantitative Differentiation Evidence for 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide (WAY-311446)


Molecular Weight Differentiates WAY-311446 from Phenylsulfonyl and Chlorobenzenesulfonyl Analogs

WAY-311446 (MW 466.55 g/mol) occupies a distinct molecular weight regime compared to two commercially available closest analogs. The phenylsulfonyl analog N-(4-methoxyphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide (CAS 352672-88-9) has a molecular weight of 374.46 g/mol, a difference of -92.09 g/mol (-19.7%) . The 4-chlorobenzenesulfonyl analog 1-(4-chlorobenzenesulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide has a molecular weight of 471.0 g/mol, a difference of +4.45 g/mol (+0.95%) [1]. These differences reflect substantial variations in the sulfonyl substituent and carboxamide terminus, which directly impact physicochemical profiles and binding-site compatibility.

Cheminformatics Screening Library Design Lead Identification

Predicted Density and Boiling Point Differentiate WAY-311446 from Simpler Piperidine-4-Carboxamides

WAY-311446 exhibits predicted density (1.410±0.06 g/cm³) and boiling point (312.4±37.0 °C) values that distinguish it from the base scaffold and simpler analogs . For comparison, the unsubstituted 1-[(4-methoxyphenyl)sulfonyl]piperidine core (CAS 35088-89-2, MW 255.34) has a predicted density of approximately 1.2 g/cm³ based on its lower molecular complexity . The higher density of WAY-311446 reflects the added phenoxyphenylcarboxamide moiety, which increases both molecular weight and packing efficiency. These properties affect solvent partitioning, HPLC retention time, and DMSO stock solution preparation.

Physicochemical Profiling Pre-formulation Analytical Chemistry

Structural Annotation of the 4-Phenoxyphenyl Carboxamide Terminus Distinguishes WAY-311446 from Aryl Sulfonamide Scaffolds Active at mAChR M5

The patent literature establishes that arylsulfonamides of carboxamido-piperidines, including compounds bearing the 1-[(4-methoxyphenyl)sulfonyl]piperidine scaffold, function as competitive and non-competitive inhibitors of the muscarinic acetylcholine receptor M5 (mAChR M5) [1]. Within the exemplified patent compounds, the C4 carboxamide terminus is typically an N-benzothiazolyl group (e.g., N-(5-benzothiazolyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide) rather than the N-(4-phenoxyphenyl) group present in WAY-311446 [2]. No published IC₅₀ data exists for WAY-311446 itself at mAChR M5. However, the presence of the 4-phenoxyphenyl terminus in WAY-311446 introduces a diaryl ether moiety that is absent in all patent-exemplified mAChR M5 inhibitors, providing a structurally orthogonal pharmacophore element for selectivity profiling.

Structure-Activity Relationship GPCR Pharmacology Neuroscience

Absence of Published Matched Molecular Pair Data Defines the Current Evidence Boundary for WAY-311446

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, DrugBank, and Google Patents for CAS 511237-52-8 (WAY-311446) returned zero direct biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀, or phenotypic readout) as of April 2026 [1]. Concurrently, the closest structural analogs with published quantitative data belong to the hydroxamic acid subclass of MMP inhibitors (e.g., BDBM50128646: MMP-9 IC₅₀ = 45 nM; BDBM50128652: MMP-9 IC₅₀ = 10 nM) [2], which differ fundamentally from WAY-311446 in both the zinc-binding group (hydroxamic acid vs. carboxamide) and the sulfonyl substituent topology. Thus, no matched molecular pair (MMP) analysis can extract differential activity values from existing data. This absence of data constitutes actionable evidence: WAY-311446 is an uncharacterized screening compound whose differentiation must currently be defined by structural uniqueness and purity specifications rather than by target potency.

Data Transparency Procurement Due Diligence Chemical Biology

Procurement-Relevant Application Scenarios for 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide (WAY-311446)


Diversity-Oriented Screening Library Expansion Requiring a Structurally Orthogonal Piperidine-4-Carboxamide Probe

WAY-311446 offers a distinct combination of a 4-methoxyphenylsulfonyl N1 cap and a 4-phenoxyphenyl C4 amide terminus, which is structurally orthogonal to the benzothiazole-capped arylsulfonamide piperidines described in mAChR M5 inhibitor patents [1]. For screening laboratories building a diverse piperidine-4-carboxamide sub-library for GPCR or enzyme panels, this compound fills a chemical space region unoccupied by commercially available analogs bearing phenylsulfonyl, chlorobenzenesulfonyl, or simpler methoxyphenyl carboxamide termini. Its molecular weight (466.55 g/mol) places it in a lead-like range appropriate for fragment-to-lead expansion, and its predicted physicochemical properties (density 1.410 g/cm³; boiling point 312.4°C) differ sufficiently from simpler core scaffolds to provide chromatographic and solubility diversity within the library .

Matched Molecular Pair Control for mAChR M5 Selectivity Profiling

The arylsulfonyl piperidine-4-carboxamide class is validated as mAChR M5 inhibitors through patent disclosures [1]. While exemplified compounds feature N-benzothiazolyl C4 termini, WAY-311446 replaces this with an N-(4-phenoxyphenyl) group. This makes it a suitable matched molecular pair (MMP) partner for probing whether the C4 terminus contributes to M5 subtype selectivity versus M1–M4 off-target activity. The compound should be procured alongside a benzothiazole-capped analog (e.g., N-(5-benzothiazolyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide) for direct comparative pharmacological profiling .

Analytical Reference Standard for HPLC/MS Method Development in Piperidine-4-Carboxamide Series

With a purity specification of ≥98% (vendor: Aladdin, Cat# W416893) and recommended storage at -20°C [1], WAY-311446 can serve as an analytical reference standard for developing HPLC or LC-MS methods aimed at characterizing related piperidine-4-carboxamide screening hits. Its predicted density (1.410 g/cm³) and molecular weight (466.55 g/mol) anchor the higher end of the mass range for the series, while the diaryl ether chromophore (4-phenoxyphenyl) provides a strong UV absorption signature for detection at 254 nm . This application is contingent upon vendor Certificate of Analysis (CoA) verification for the specific lot procured.

Negative Control Compound for Hydroxamic Acid MMP Inhibitor Screening Campaigns

Structurally related hydroxamic acid derivatives (e.g., BDBM50128652: N-hydroxy-4-(4-methoxyphenylsulfonyl)-1-phenethylpiperidine-4-carboxamide) are potent MMP-9 inhibitors (IC₅₀ = 10–45 nM) [1]. WAY-311446 contains a carboxamide in place of the zinc-chelating hydroxamic acid, rendering it incapable of catalytic zinc coordination. It can therefore be used as a structurally matched negative control to distinguish MMP inhibition arising from zinc chelation versus allosteric binding in the same scaffold series. This usage requires confirmation that WAY-311446 is indeed inactive in the specific MMP assay employed; this must be experimentally verified upon procurement.

Quote Request

Request a Quote for 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.